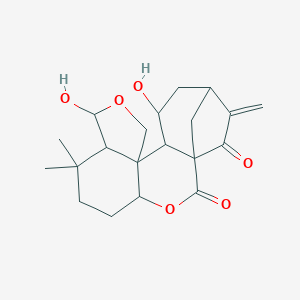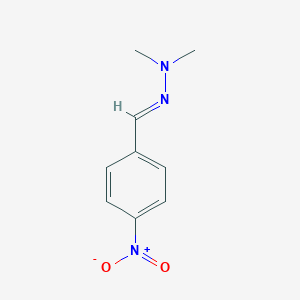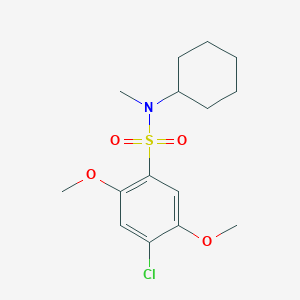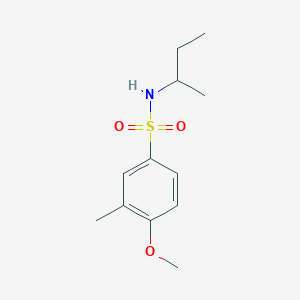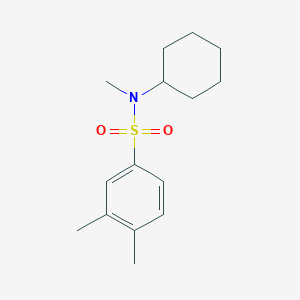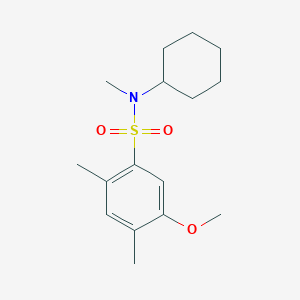
N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide, also known as CTM or TCMCB, is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
作用机制
The mechanism of action of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide involves the formation of a reversible complex between the compound and the target enzyme or protein. The sulfonamide group in N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide binds to the active site of the enzyme or protein, thereby inhibiting its activity. The binding affinity of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide for the target molecule depends on the nature of the sulfonamide group and the surrounding chemical environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide depend on the specific enzyme or protein that it inhibits. For example, the inhibition of carbonic anhydrase by N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide can lead to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. This can result in metabolic acidosis, a condition in which the pH of the blood decreases.
实验室实验的优点和局限性
One of the advantages of using N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide in lab experiments is its high selectivity for certain enzymes and proteins. This allows researchers to study the specific roles of these molecules in biological processes. In addition, N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide is relatively easy to synthesize and purify, making it a cost-effective reagent for research.
However, one of the limitations of using N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide is its potential toxicity. Sulfonamides have been shown to cause adverse effects in some individuals, including allergic reactions and hematological disorders. Therefore, caution should be taken when handling N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide in the lab, and appropriate safety measures should be implemented.
未来方向
There are several future directions for the research on N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide. One area of interest is the development of new metal complexes and catalysts using N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide as a ligand. These complexes can be used in various chemical reactions, including asymmetric synthesis and polymerization.
Another area of research is the study of the physiological and pathological roles of carbonic anhydrase in various tissues and organs. The inhibition of carbonic anhydrase by N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide can be used to investigate the role of this enzyme in diseases such as glaucoma and epilepsy.
Finally, the use of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide as a protecting group for amines in organic synthesis can be further explored. This can lead to the development of new methods for the synthesis of complex organic molecules.
Conclusion
In conclusion, N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide is a versatile compound that has many potential applications in scientific research. Its ability to inhibit the activity of certain enzymes and proteins has been exploited in various fields, including organic synthesis and catalysis. However, caution should be taken when handling N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide due to its potential toxicity. Further research is needed to explore the full potential of this compound and its derivatives in various research fields.
合成方法
The synthesis of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide involves the reaction of 5-methoxy-N,2,4-trimethylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. For example, N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition can be used to study the physiological and pathological roles of carbonic anhydrase in various tissues and organs.
In addition, N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide has also been used as a ligand for the preparation of metal complexes and as a reagent in organic synthesis. The ability of N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide to form stable complexes with metal ions has been exploited in the development of new catalysts for various chemical reactions. Furthermore, the sulfonamide group in N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide can be used as a protecting group for amines in organic synthesis.
属性
产品名称 |
N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide |
|---|---|
分子式 |
C16H25NO3S |
分子量 |
311.4 g/mol |
IUPAC 名称 |
N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-12-10-13(2)16(11-15(12)20-4)21(18,19)17(3)14-8-6-5-7-9-14/h10-11,14H,5-9H2,1-4H3 |
InChI 键 |
SIWWXPJBANNKOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N(C)C2CCCCC2)C |
规范 SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N(C)C2CCCCC2)C |
溶解度 |
1.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




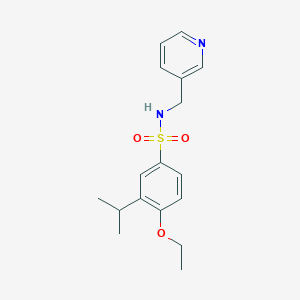



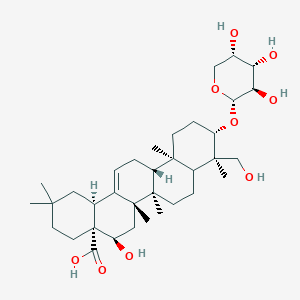
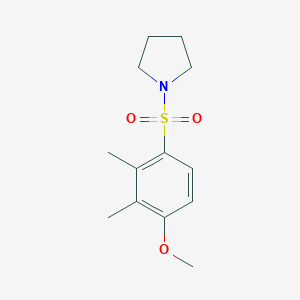
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
